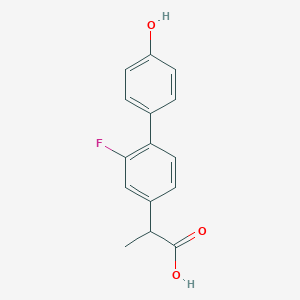

4'-Hydroxyflurbiprofen

Description

structure given in first source; RN given refers to parent cpd

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967269 | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52807-12-2, 80685-20-7 | |

| Record name | 4'-Hydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxyflurbiprofen

Executive Summary

4'-Hydroxyflurbiprofen is the principal oxidative metabolite of Flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The biotransformation is mediated almost exclusively by the cytochrome P450 isoform CYP2C9 in the human liver.[1][2][3][4] As such, 4'-Hydroxyflurbiprofen serves as a critical biomarker for assessing CYP2C9 activity, studying drug-drug interactions, and understanding the pharmacokinetic profile of its parent compound. This guide provides a comprehensive technical overview of the primary methods for producing and characterizing 4'-Hydroxyflurbiprofen, tailored for researchers and professionals in drug development and metabolic studies. We will explore both biosynthetic and potential chemical synthesis routes, followed by detailed protocols for purification and rigorous analytical characterization.

Introduction: The Significance of a Major Metabolite

Flurbiprofen, a propionic acid derivative, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[5] Its metabolic fate in vivo is predominantly hydroxylation at the 4'-position of the terminal phenyl ring, yielding 4'-Hydroxyflurbiprofen.[1][3][6] This reaction is so specific to the CYP2C9 enzyme that Flurbiprofen is often used as a probe substrate to phenotype individuals or to screen for inhibitors of this key drug-metabolizing enzyme.[3][4]

Unlike its parent drug, 4'-Hydroxyflurbiprofen is a significantly weaker inhibitor of COX-1 and COX-2, indicating that metabolism leads to deactivation of the primary anti-inflammatory activity.[6][7] Therefore, access to pure, well-characterized 4'-Hydroxyflurbiprofen is essential for:

-

Pharmacokinetic (PK) Studies: To quantify its formation and elimination rates.

-

Drug-Drug Interaction (DDI) Studies: To investigate the inhibitory or inductive effects of new chemical entities on CYP2C9.

-

Analytical Reference Standards: To serve as a certified standard for quantifying the metabolite in biological matrices.

This document provides the technical foundation for obtaining and validating this crucial research compound.

Methods of Production

Given its nature as a metabolite, 4'-Hydroxyflurbiprofen can be reliably produced through biological conversion. While direct chemical synthesis protocols are not prominently featured in peer-reviewed literature, a plausible synthetic route can be designed based on established organometallic cross-coupling reactions.

Biotransformation: A Proven Metabolic Pathway

The most direct method for producing 4'-Hydroxyflurbiprofen is to replicate its natural formation. This can be achieved at a preparative scale using microbial systems that express P450 enzymes analogous to human CYP2C9. Fungi of the Cunninghamella genus are well-documented for their ability to hydroxylate a wide range of xenobiotics, including Flurbiprofen.[8]

This protocol is adapted from methodologies described for the biotransformation of Flurbiprofen by Cunninghamella elegans.[8]

-

Culture Preparation:

-

Inoculate a suitable growth medium (e.g., potato dextrose broth) with a culture of Cunninghamella elegans (e.g., DSM 1908).

-

Incubate the culture for 72 hours at 25-28°C with shaking (approx. 150 rpm) to generate sufficient biomass.

-

-

Substrate Addition:

-

Prepare a stock solution of Flurbiprofen in a suitable solvent like ethanol or DMSO.

-

Add the Flurbiprofen solution to the microbial culture to a final concentration of approximately 0.5-1.0 mM. The solvent volume should not exceed 1% of the total culture volume to avoid toxicity.

-

-

Biotransformation:

-

Continue the incubation under the same conditions for an additional 48-96 hours.

-

Monitor the conversion of Flurbiprofen and the formation of 4'-Hydroxyflurbiprofen periodically by taking small aliquots, extracting with ethyl acetate, and analyzing via HPLC.

-

-

Harvesting and Extraction:

-

After the desired conversion is achieved, separate the mycelia from the culture broth by filtration or centrifugation.

-

Acidify the supernatant to pH 2-3 with hydrochloric acid (HCl).

-

Perform a liquid-liquid extraction of the acidified broth with an organic solvent such as ethyl acetate (3 x 1 volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product mixture.

-

Proposed Chemical Synthesis Pathway

A de novo chemical synthesis provides an alternative route that avoids biological systems. While no direct protocol is readily available, a robust synthesis can be designed based on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for creating biaryl linkages.[9]

The core strategy involves coupling a protected 4-hydroxyphenyl component with a fluorophenyl component that already contains the propionic acid side chain or a precursor.

-

Protection of the Phenolic Hydroxyl Group: The hydroxyl group on the 4-bromophenol starting material is acidic and can interfere with organometallic reagents used in the coupling step. It must be protected with a group that is stable to the reaction conditions and can be easily removed later (e.g., Methoxymethyl ether, MOM).

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction efficiently forms the C-C bond between the two aryl rings.

-

Deprotection: The final step is the removal of the protecting group under acidic conditions to reveal the target 4'-hydroxyl group.

Purification and Isolation

Whether produced by biotransformation or chemical synthesis, the crude product requires purification. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity material.[8]

-

Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent, such as methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic System:

-

Column: A reversed-phase C18 column with a large internal diameter (e.g., >10 mm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.

-

Detection: UV detector set to 260 nm.

-

-

Fraction Collection: Collect fractions corresponding to the peak of 4'-Hydroxyflurbiprofen.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final product as a pure solid.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final product and is a primary tool for quantification in biological samples.

-

System: Agilent 1260 series or equivalent.[10]

-

Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

-

Mobile Phase: Isocratic or gradient elution using acetonitrile and an acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0). A typical ratio is 40:60 (v/v) acetonitrile:buffer.[11]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection:

-

Expected Outcome: A single, sharp peak corresponding to 4'-Hydroxyflurbiprofen, with purity typically >95%. The retention time will be shorter than that of the more nonpolar parent drug, Flurbiprofen.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive structural confirmation through mass-to-charge ratio (m/z) and fragmentation patterns. It is the gold standard for sensitive quantification in complex matrices.

This protocol is based on a validated method for plasma analysis.[12]

-

Chromatography: A rapid separation using a C18 column (e.g., 2.0 x 50 mm) with a mobile phase of methanol and 10 mM ammonium formate buffer (pH 3.5).[12]

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is ideal for deprotonating the carboxylic acid.

-

Mass Spectrometry:

-

Mode: Multiple Reaction Monitoring (MRM).

-

Expected Transitions: The precursor ion [M-H]⁻ for 4'-Hydroxyflurbiprofen has a theoretical m/z of 259.3. A characteristic product ion would be monitored following collision-induced dissociation (e.g., loss of CO₂ to give m/z 215.3).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation by mapping the carbon-hydrogen framework. ¹H and ¹³C NMR are essential for final confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Expected ¹H NMR Features:

-

Aromatic Region (~6.8-7.5 ppm): Complex multiplets corresponding to the protons on the two phenyl rings. The substitution pattern will influence the splitting.

-

Aliphatic Region: A quartet (~3.7 ppm) for the methine proton (CH) adjacent to the carboxyl group and a doublet (~1.5 ppm) for the methyl (CH₃) protons, characteristic of the 2-propionic acid side chain.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

Expected ¹³C NMR Features:

-

Signals for the carboxyl carbon (~175 ppm), aromatic carbons (115-160 ppm), the aliphatic methine (~45 ppm), and methyl (~18 ppm) carbons.

-

| Characterization Technique | Parameter | Typical Value / Observation | Reference |

| Analytical HPLC | Column | C18, 5 µm, 4.6x250mm | [10] |

| Mobile Phase | Acetonitrile / 20mM KH₂PO₄ pH 3.0 (40:60) | [11] | |

| Detection | Fluorescence (Ex: 260 nm, Em: 320 nm) | [11] | |

| Retention Time | ~6-8 minutes (elutes before Flurbiprofen) | [12] | |

| LC-MS/MS | Ionization Mode | ESI Negative | [12] |

| Precursor Ion [M-H]⁻ | m/z 259.3 | Calculated | |

| Product Ion (example) | m/z 215.3 (loss of CO₂) | Inferred | |

| ¹H NMR | Aromatic Protons | ~6.8 - 7.5 ppm (multiplets) | Predicted |

| Methine Proton (-CH) | ~3.7 ppm (quartet) | Predicted | |

| Methyl Protons (-CH₃) | ~1.5 ppm (doublet) | Predicted |

Conclusion

4'-Hydroxyflurbiprofen is an indispensable tool for modern drug metabolism and pharmacokinetic research. While its primary role as a metabolite makes biotransformation an effective and relevant production method, established principles of organic chemistry allow for the design of a robust chemical synthesis. Rigorous purification by preparative HPLC and comprehensive characterization using a suite of orthogonal analytical techniques—including HPLC, LC-MS/MS, and NMR—are critical to ensure the material is fit for purpose as a reliable analytical standard and research tool. The methodologies outlined in this guide provide a validated framework for scientists to produce and qualify 4'-Hydroxyflurbiprofen for advanced drug development applications.

References

- MedchemExpress. (n.d.). 4'-Hydroxy flurbiprofen.

- World Journal of Pharmaceutical and Medical Research. (2024). CLINICAL PHARMACOLOGY OF FLURBIPROFEN.

- National Institutes of Health. (2020). Flurbiprofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Tracy, T. S., et al. (1996). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical Pharmacology, 52(8), 1305-9.

- Peretto, I., et al. (2021).

- Lu, G., et al. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters, 17(4), 461-464.

-

PharmGKB. (n.d.). Flurbiprofen Pathway, Pharmacokinetics. Retrieved from [Link]

- DergiPark. (2017). Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. Journal of Faculty of Pharmacy of Ankara University, 41(2), 111-120.

- Hutzler, J. M., Frye, R. F., & Tracy, T. S. (2000). Sensitive and specific high-performance liquid chromatographic assay for 4'-hydroxyflurbiprofen and flurbiprofen in human urine and plasma.

- Amadio, J., Gordon, K., & Murphy, C. D. (2010). Biotransformation of flurbiprofen by Cunninghamella species. Applied and Environmental Microbiology, 76(18), 6299–6303.

- Lee, S. H., et al. (2014). Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application.

- Tracy, T. S., et al. (1995). Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen. Biochemical Pharmacology, 49(9), 1269-1275.

Sources

- 1. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Biotransformation of flurbiprofen by Cunninghamella species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 11. Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Mechanism of Action of 4'-Hydroxyflurbiprofen on Cyclooxygenase (COX) Enzymes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxyflurbiprofen is the principal oxidative metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), flurbiprofen. While flurbiprofen is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, the pharmacological activity of its primary metabolite at this key therapeutic target is significantly more nuanced. This technical guide provides an in-depth analysis of the mechanism of action of 4'-Hydroxyflurbiprofen on COX-1 and COX-2. We will dissect the available evidence, moving beyond a simple inhibitory paradigm to explore substrate-selective effects. This document synthesizes data on its formation, its direct interaction with the COX active site, and the critical experimental methodologies required to accurately characterize its activity. The insights provided herein are essential for researchers in pharmacology and drug development seeking a comprehensive understanding of the metabolic fate and downstream biological effects of flurbiprofen.

Introduction: The COX Enzymes and Flurbiprofen

Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for the conversion of arachidonic acid into prostanoids, which are critical mediators of physiological and pathophysiological processes.[1] There are two primary isoforms:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in functions such as gastric mucosa protection and platelet aggregation.[2]

-

COX-2: An inducible enzyme, the expression of which is dramatically upregulated during inflammation, leading to the production of prostaglandins that mediate pain and inflammatory responses.[2]

Classical NSAIDs, such as flurbiprofen, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting these enzymes.[3][4] Flurbiprofen is a non-selective inhibitor, potently blocking both COX-1 and COX-2.[3][5] This non-selectivity is the mechanistic basis for both its therapeutic efficacy and its primary adverse effect, gastrointestinal irritation, which stems from the inhibition of protective prostaglandins synthesized by COX-1.[1] Given that flurbiprofen is extensively metabolized, a critical aspect of its pharmacology lies in the activity of its metabolites.

Metabolic Pathway: Formation of 4'-Hydroxyflurbiprofen

Flurbiprofen is metabolized in the liver primarily through oxidation. The major metabolic pathway is hydroxylation at the 4' position of the biphenyl ring, yielding 4'-Hydroxyflurbiprofen.[6] This reaction is almost exclusively catalyzed by the cytochrome P450 isoform CYP2C9 .[6][7] The specificity of this metabolic step makes flurbiprofen a useful in vitro and in vivo probe for CYP2C9 activity.[6]

Caption: Metabolic conversion of Flurbiprofen to 4'-Hydroxyflurbiprofen.

Core Mechanism of Action on COX Enzymes

The introduction of a hydroxyl group significantly alters the pharmacological profile of the flurbiprofen scaffold. Contrary to what might be assumed for a metabolite of a potent NSAID, 4'-Hydroxyflurbiprofen is not a strong inhibitor of COX-catalyzed arachidonic acid oxygenation. Its mechanism is more subtle and appears to be substrate-dependent.

Weak Inhibition of Arachidonic Acid Oxygenation

Standard in vitro assays reveal that 4'-Hydroxyflurbiprofen is a very weak inhibitor of both COX-1 and COX-2 when arachidonic acid is the substrate. One study reported that a concentration as high as 1000 µM was required to achieve 94% inhibition of COX-1.[8] At physiologically relevant concentrations, it is unlikely to exert significant direct COX inhibition.[8] This contrasts sharply with its parent compound, (S)-flurbiprofen, which exhibits IC50 values of approximately 0.5 µM for both isoforms.[9]

Structural Rationale: The active site of COX enzymes is a hydrophobic channel. The potent binding of flurbiprofen involves key interactions with residues such as Arg-120 and Tyr-355.[10][11] The addition of a polar hydroxyl group at the 4' position likely introduces an unfavorable energetic penalty for binding deep within this channel, thus drastically reducing its affinity and inhibitory potency against the conversion of arachidonic acid.

Substrate-Selective Inhibition: The Role of Endocannabinoids

A pivotal finding is that 4'-Hydroxyflurbiprofen's inhibitory profile changes with the enzyme substrate. While ineffective against arachidonic acid conversion, it has been shown to inhibit the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) .[8] Complete inhibition of 2-AG oxygenation was observed at 300 µM, with partial inhibition at lower concentrations.[8]

This suggests a mechanism of substrate-selective inhibition . The binding of 4'-Hydroxyflurbiprofen to the COX enzyme may not be sufficient to block the entry or oxygenation of arachidonic acid but is capable of interfering with the processing of the bulkier 2-AG substrate. This represents a distinct mode of action compared to classical NSAIDs.

Caption: Comparative mechanisms of Flurbiprofen vs. 4'-Hydroxyflurbiprofen.

Quantitative Data Summary

The following table summarizes the known inhibitory activities. It highlights the stark difference in potency between the parent drug and its metabolite, as well as the substrate-dependent nature of the metabolite's action.

| Compound | Target Enzyme | Substrate | IC50 / % Inhibition | Reference |

| (S)-Flurbiprofen | COX-1 | Arachidonic Acid | ~0.5 µM | [9] |

| (S)-Flurbiprofen | COX-2 | Arachidonic Acid | ~0.5 µM | [9] |

| 4'-Hydroxyflurbiprofen | COX-1 | Arachidonic Acid | 94% @ 1000 µM | [8] |

| 4'-Hydroxyflurbiprofen | COX-2 | Arachidonic Acid | Not significantly inhibited | [8] |

| 4'-Hydroxyflurbiprofen | COX Isoforms | 2-Arachidonoylglycerol | Complete inhibition @ 300 µM | [8] |

Experimental Protocols for Mechanistic Validation

To rigorously define the mechanism of action, specific and validated assays are required. The following protocols provide a framework for characterizing compounds like 4'-Hydroxyflurbiprofen.

Protocol 1: In Vitro COX Inhibitor Screening Assay (Fluorometric)

This protocol is designed to determine the IC50 of a test compound against COX-1 and COX-2 using arachidonic acid as the substrate. Commercial kits are available for this purpose.[12][13]

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. A fluorometric probe is used to detect PGG2, generating a signal proportional to COX activity.[13]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare Assay Buffer, COX Cofactor Solution, and reconstitute human recombinant COX-1 or COX-2 enzyme according to the manufacturer's protocol.

-

Test Compound Dilution: Prepare a serial dilution of 4'-Hydroxyflurbiprofen (and Flurbiprofen as a positive control) in DMSO, followed by a final dilution in Assay Buffer.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

COX Cofactor Solution

-

COX Probe

-

COX-1 or COX-2 Enzyme

-

Test compound dilution or vehicle control (e.g., 1% DMSO).

-

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Initiation of Reaction: Add Arachidonic Acid solution to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Sources

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. Flurbiprofen : A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpmr.com [wjpmr.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Pharmacological Profile of 4'-Hydroxyflurbiprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the pharmacological profile of 4'-Hydroxyflurbiprofen, the principal oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID), flurbiprofen. As the primary product of flurbiprofen's phase I metabolism, understanding the characteristics of 4'-Hydroxyflurbiprofen is crucial for a comprehensive grasp of the parent drug's efficacy, safety, and pharmacokinetic variability. This document will delve into its metabolic generation, mechanism of action, and its comparative pharmacological effects, offering valuable insights for researchers in drug metabolism, pharmacology, and new drug development.

Introduction: The Significance of a Major Metabolite

Flurbiprofen, a propionic acid derivative, is a widely utilized NSAID for managing pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Its therapeutic action is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] However, the clinical pharmacology of flurbiprofen is intrinsically linked to its metabolic fate. The hydroxylation of flurbiprofen to 4'-Hydroxyflurbiprofen represents the most significant metabolic pathway, profoundly influencing its clearance and overall exposure in patients.[1][4] Therefore, a detailed examination of 4'-Hydroxyflurbiprofen's pharmacological profile is not merely an academic exercise but a critical component in understanding the complete picture of flurbiprofen's action in the body.

Metabolic Pathway and Pharmacokinetics

The generation of 4'-Hydroxyflurbiprofen is a pivotal event in the biotransformation of flurbiprofen. This section will detail the enzymatic processes involved and the subsequent pharmacokinetic implications.

Cytochrome P450-Mediated Hydroxylation

The formation of 4'-Hydroxyflurbiprofen is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[4][5] In vitro studies utilizing human liver microsomes and specific CYP inhibitors have unequivocally identified CYP2C9 as the primary enzyme responsible for this metabolic conversion.[2] Further investigations with cDNA-expressed P450s have substantiated that other isoforms, such as 1A2, 2C8, 2E1, and 3A4, have negligible involvement at physiological concentrations of flurbiprofen.[5] The sole reliance on CYP2C9 for this metabolic step underscores the importance of this enzyme in flurbiprofen's disposition.

This metabolic process can be visualized as follows:

Figure 1. Metabolic conversion of Flurbiprofen to 4'-Hydroxyflurbiprofen.

The Role of CYP2C9 Polymorphisms

The heavy dependence on CYP2C9 for flurbiprofen metabolism introduces a significant source of inter-individual variability in drug response. CYP2C9 is a highly polymorphic enzyme, with certain alleles resulting in decreased or absent enzyme function.[6] Individuals who are poor metabolizers of CYP2C9 exhibit reduced clearance of flurbiprofen, leading to higher plasma concentrations and an increased risk of adverse effects.[4][7] Consequently, the rate of 4'-Hydroxyflurbiprofen formation is a direct reflection of CYP2C9 activity and can serve as a phenotypic marker for an individual's CYP2C9 metabolic capacity. The Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued guidelines recommending dose adjustments for flurbiprofen in patients with known CYP2C9 polymorphisms to mitigate the risk of toxicity.[2]

Pharmacokinetic Parameters

Following its formation, 4'-Hydroxyflurbiprofen undergoes further phase II metabolism, primarily through glucuronidation, with UGT2B7 being the key enzyme involved.[1][8] Both the parent drug and its hydroxylated metabolite are ultimately eliminated as acyl glucuronides in the urine.[4][9] Studies have shown that the serum concentrations of 4'-Hydroxyflurbiprofen are generally five to twenty times lower than those of the parent flurbiprofen enantiomers.[10]

| Parameter | Flurbiprofen | 4'-Hydroxyflurbiprofen | Reference(s) |

| Primary Metabolic Enzyme | CYP2C9 | UGT2B7 (for glucuronidation) | [5],[8] |

| Major Metabolite | 4'-Hydroxyflurbiprofen | - | [1] |

| Relative Serum Concentration | High | 5-20 fold lower than Flurbiprofen | [10] |

| Elimination Half-life (t½) | ~3-6 hours | Shorter than Flurbiprofen | [1] |

| Primary Route of Excretion | Renal (as glucuronide conjugates) | Renal (as glucuronide conjugates) | [9] |

Table 1. Comparative Pharmacokinetic Profile.

Pharmacodynamics and Mechanism of Action

While 4'-Hydroxyflurbiprofen is considered a major metabolite, its pharmacological activity is substantially attenuated compared to the parent compound.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic effects of flurbiprofen are a direct result of its inhibition of COX-1 and COX-2. In contrast, 4'-Hydroxyflurbiprofen demonstrates significantly weaker inhibitory activity against these enzymes, particularly concerning the oxygenation of arachidonic acid.[11][12] Some studies have indicated that at very high concentrations (1000 µM), 4'-Hydroxyflurbiprofen can inhibit COX-1 by 94%.[11] However, at physiologically relevant concentrations, its contribution to the overall anti-inflammatory effect of flurbiprofen is likely minimal.[8]

Alternative Pharmacological Activity

Interestingly, research suggests that 4'-Hydroxyflurbiprofen may possess other pharmacological activities. It has been shown to inhibit the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) completely at 300 µM and partially at lower concentrations.[11][12] Additionally, it exhibits inhibitory effects on fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide, with an IC50 value of 84 µM in rat brain homogenates.[12] The clinical significance of these findings remains to be fully elucidated but suggests a more complex pharmacological profile than initially presumed.

Figure 2. Comparative inhibitory actions of Flurbiprofen and its metabolite.

Experimental Protocols

To facilitate further research in this area, the following are generalized, step-by-step methodologies for key experiments.

In Vitro Metabolism of Flurbiprofen using Human Liver Microsomes

Objective: To determine the kinetic parameters of 4'-Hydroxyflurbiprofen formation.

Methodology:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.25 mg/mL), a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of flurbiprofen (e.g., 1-200 µM).

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of 4'-Hydroxyflurbiprofen using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

COX Inhibition Assay

Objective: To assess the inhibitory potency of 4'-Hydroxyflurbiprofen on COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Preparation of Assay Plates: In a 96-well plate, add the assay buffer, heme, and the test compound (4'-Hydroxyflurbiprofen) at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

-

Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate at 37°C for a short period (e.g., 2 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of hydrochloric acid.

-

Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Future research should focus on:

-

Elucidating the clinical relevance of 4'-Hydroxyflurbiprofen's effects on endocannabinoid metabolism.

-

Developing more precise dosing algorithms for flurbiprofen based on CYP2C9 genotype and the resulting 4'-Hydroxyflurbiprofen formation phenotype.

-

Investigating the potential for drug-drug interactions involving the inhibition or induction of CYP2C9 and their impact on 4'-Hydroxyflurbiprofen levels.

A thorough understanding of the pharmacological profile of 4'-Hydroxyflurbiprofen is indispensable for optimizing the therapeutic use of flurbiprofen and for the development of safer and more effective anti-inflammatory agents.

References

-

Pacifici, G. M. (2024). CLINICAL PHARMACOLOGY OF FLURBIPROFEN. World Journal of Pharmaceutical and Medical Research. [Link]

-

Tracy, T. S., et al. (1996). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical Pharmacology, 52(8), 1305-1309. [Link]

-

Thorn, C. F., et al. (2021). Flurbiprofen Pathway, Pharmacokinetics. PharmGKB. [Link]

-

National Center for Biotechnology Information. (2019). Flurbiprofen Therapy and CYP2C9 Genotype. Medical Genetics Summaries. [Link]

-

Geisslinger, G., et al. (1994). Disposition of flurbiprofen in man: influence of stereochemistry and age. British Journal of Clinical Pharmacology, 37(4), 392-395. [Link]

-

ResearchGate. (n.d.). Flurbiprofen metabolism. ResearchGate. [Link]

-

Gierse, J. K., et al. (1996). Structure-based design of COX-2 selectivity into flurbiprofen. Journal of Medicinal Chemistry, 39(24), 4778-4790. [Link]

-

PharmGKB. (n.d.). Annotation of FDA Label for flurbiprofen and CYP2C9. PharmGKB. [Link]

-

Kalgutkar, A. S., et al. (1998). Study on molecular mechanism and COX-2 selectivity of flurbiprofen derivatives. Medicinal Chemistry Research, 8(8), 446-457. [Link]

-

Lee, C. R., et al. (2003). Differences in flurbiprofen pharmacokinetics between CYP2C91/1, 1/2, and 1/3 genotypes. Clinical Pharmacology & Therapeutics, 73(2), 159-167. [Link]

-

Szpunar, G. J., et al. (1987). Pharmacokinetics of flurbiprofen. The American Journal of Medicine, 83(3A), 86-92. [Link]

-

ClinicalTrials.gov. (n.d.). A Study of Flurbiprofen 8.75 mg Lozenge in Patient With Pharyngitis. ClinicalTrials.gov. [Link]

-

Theken, K. N., et al. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. U.S. Pharmacist, 46(3), 26-30. [Link]

-

Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. [Link]

-

Walsh Medical Media. (n.d.). Flurbiprofen: A Potent Pain Reliever. Walsh Medical Media. [Link]

-

Semantic Scholar. (n.d.). Comparison of tissue pharmacokinetics of esflurbiprofen plaster with flurbiprofen tablets in patients with knee osteoarthritis. Semantic Scholar. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen? Patsnap Synapse. [Link]

Sources

- 1. wjpmr.com [wjpmr.com]

- 2. ClinPGx [clinpgx.org]

- 3. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]

- 4. Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uspharmacist.com [uspharmacist.com]

- 7. Differences in flurbiprofen pharmacokinetics between CYP2C9*1/*1, *1/*2, and *1/*3 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Disposition of flurbiprofen in man: influence of stereochemistry and age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

In Vitro Discovery of 4'-Hydroxyflurbiprofen: A Technical Guide to Elucidating a Key Metabolic Pathway

Introduction

Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid derivative class, is widely utilized for managing pain and inflammation associated with conditions like arthritis.[1][2] The therapeutic efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate within the body. For flurbiprofen, a primary route of biotransformation is oxidation, a process presumed to be mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3] This guide provides a comprehensive technical overview of the in vitro methodologies employed to discover and characterize 4'-Hydroxyflurbiprofen as a major oxidative metabolite of flurbiprofen.

The elucidation of metabolic pathways is a cornerstone of drug development, providing critical insights into clearance mechanisms, potential drug-drug interactions, and inter-individual variability in patient response.[4] In vitro models, particularly those utilizing human liver subcellular fractions, offer a robust and ethically sound approach to predict in vivo metabolic events.[4][5] This document will detail the experimental design, execution, and analytical validation required to identify 4'-Hydroxyflurbiprofen, with a focus on the causal reasoning behind key procedural steps.

The Central Role of Cytochrome P450 in Flurbiprofen Metabolism

The oxidative metabolism of flurbiprofen predominantly yields 4'-Hydroxyflurbiprofen.[6][7] Extensive research has pinpointed a specific enzyme within the cytochrome P450 superfamily, CYP2C9, as the primary catalyst for this hydroxylation reaction.[6][7][8] Initial studies using human liver microsomes and CYP-targeted inhibitors suggested the major involvement of CYP2C9.[8] Subsequent investigations with cDNA-expressed specific CYP isoforms confirmed that CYP2C9 is almost exclusively responsible for the 4'-hydroxylation of flurbiprofen at physiological concentrations.[6][8] While CYP1A2 showed some activity, its turnover rate was negligible compared to CYP2C9.[3] Other isoforms, including CYP1A1, 2A6, 2B6, 2C8, 2C19, 2D6, 2E1, and 3A4, were found not to be significantly involved.[3][6]

The pronounced role of CYP2C9 has significant clinical implications due to known genetic polymorphisms in the CYP2C9 gene, which can lead to altered enzyme activity.[9][10] Individuals classified as "poor metabolizers" due to these genetic variations exhibit increased exposure to flurbiprofen, elevating the risk of adverse effects.[11][12] This underscores the importance of understanding the enzymatic basis of flurbiprofen metabolism for personalized medicine.

Visualizing the Metabolic Transformation

The metabolic conversion of flurbiprofen to its 4'-hydroxy metabolite is a critical step in its clearance. The following diagram illustrates this key oxidative pathway.

Caption: Metabolic pathway of flurbiprofen to 4'-hydroxyflurbiprofen.

Experimental Workflow for In Vitro Metabolite Discovery

The identification of 4'-Hydroxyflurbiprofen in an in vitro setting follows a structured, multi-step process designed to ensure reproducibility and scientific rigor. This workflow begins with the incubation of the parent drug with a metabolically active system and concludes with the analytical confirmation of the metabolite's structure.

Experimental Workflow Diagram

Caption: Workflow for in vitro metabolite identification.

Detailed Methodologies

Part 1: In Vitro Incubation with Human Liver Microsomes

The choice of an in vitro system is critical for accurately predicting human metabolism. Human Liver Microsomes (HLMs) are a subcellular fraction containing a high concentration of phase I enzymes, particularly cytochrome P450s, making them an ideal and widely used model for studying oxidative drug metabolism.[13][14]

Protocol for Flurbiprofen Incubation:

-

Thawing of HLMs: Cryopreserved HLMs are thawed rapidly in a 37°C water bath and immediately placed on ice. This minimizes enzyme degradation.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (pH 7.4) to maintain physiological pH.

-

A specified concentration of HLMs (e.g., 0.5 mg/mL).[15]

-

Flurbiprofen (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is less than 1% v/v to prevent enzyme inhibition).

-

-

Pre-incubation: The mixture is pre-incubated for 5 minutes at 37°C to allow the components to reach thermal equilibrium.[15]

-

Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed solution of the cofactor NADPH to a final concentration of 1 mM. NADPH is essential for the catalytic activity of CYP enzymes.[13][15]

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.[15]

-

Termination of Reaction: The reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile or methanol, which precipitates the microsomal proteins and halts enzymatic activity.[13]

-

Post-Termination Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and any formed metabolites, is collected for analysis.

Self-Validating Controls:

-

Negative Control (No NADPH): An incubation is run without the addition of NADPH. The absence of metabolite formation confirms that the reaction is NADPH-dependent, a hallmark of CYP-mediated metabolism.

-

Negative Control (No HLMs): An incubation is performed without HLMs to ensure that the observed metabolite is not a result of non-enzymatic degradation of flurbiprofen.

-

Positive Control: A known substrate for CYP2C9 (e.g., diclofenac) can be incubated under the same conditions to verify the metabolic competency of the HLM batch.

Part 2: Analytical Identification and Quantification

Following incubation, the supernatant is analyzed to separate and identify the parent drug and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method is the standard approach.

HPLC-MS/MS Protocol:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for the separation of flurbiprofen and its more polar metabolite.[1][16]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is used to elute the compounds.[1][17] The specific composition is optimized to achieve good separation between flurbiprofen and 4'-Hydroxyflurbiprofen.[1][16]

-

Flow Rate and Injection Volume: These parameters are optimized to ensure sharp peaks and good resolution.[1][17]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often employed for the analysis of acidic drugs like flurbiprofen and its metabolites.[1]

-

Detection: Tandem mass spectrometry (MS/MS) provides high specificity and sensitivity. The instrument is set to monitor for the specific precursor-to-product ion transitions of both flurbiprofen and the expected 4'-Hydroxyflurbiprofen. The addition of a hydroxyl group to flurbiprofen results in a predictable mass shift of +16 amu.

-

Structural Confirmation: The fragmentation pattern of the putative metabolite in the MS/MS spectrum is compared to that of an authentic 4'-Hydroxyflurbiprofen standard for definitive identification.[18]

-

Fluorescence Detection as an Alternative:

Flurbiprofen and its hydroxy metabolite are fluorescent. HPLC with fluorescence detection offers an alternative, highly sensitive method for quantification.[16][19] An excitation wavelength of 260 nm and an emission wavelength of 320 nm provide excellent sensitivity for both compounds.[16]

Data Presentation and Interpretation

Enzyme Kinetics

To characterize the enzymatic reaction, Michaelis-Menten kinetics are determined. This involves incubating varying concentrations of flurbiprofen with a fixed amount of HLMs and measuring the initial rate of 4'-Hydroxyflurbiprofen formation.[15]

The key parameters derived are:

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.[20][21]

| Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) |

| (R)-Flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |

| (S)-Flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |

Data adapted from Tracy et al., 1995.[3]

The lower Km value for (S)-flurbiprofen suggests a higher affinity of CYP2C9 for this enantiomer.[3]

Confirmation with Chemical Inhibition

To further confirm the role of CYP2C9, specific chemical inhibitors are used in the incubation assays. Sulfaphenazole, a potent and selective inhibitor of CYP2C9, is expected to significantly reduce the formation of 4'-Hydroxyflurbiprofen.[6]

| Inhibitor | Target Enzyme | Effect on 4'-Hydroxyflurbiprofen Formation |

| Sulfaphenazole | CYP2C9 | Strong Inhibition |

| α-Naphthoflavone | CYP1A2 | No Appreciable Effect |

| Erythromycin | CYP3A4 | No Appreciable Effect |

Adapted from Tracy et al., 1995.[3]

The strong inhibition by sulfaphenazole provides compelling evidence for the primary role of CYP2C9 in flurbiprofen 4'-hydroxylation.[3][6]

Conclusion

The in vitro discovery of 4'-Hydroxyflurbiprofen as a major metabolite of flurbiprofen, predominantly formed by CYP2C9, is a testament to the power of a systematic and well-controlled experimental approach. By combining metabolically competent systems like human liver microsomes with advanced analytical techniques such as HPLC-MS/MS, researchers can accurately identify and characterize key metabolic pathways. This knowledge is not merely academic; it forms the foundation for understanding a drug's pharmacokinetic profile, predicting potential drug interactions, and explaining inter-individual differences in patient response, thereby paving the way for safer and more effective therapeutic strategies.

References

-

Tracy, T. S., Rosenblat, M. L., Gentry, P. R., & Wrighton, S. A. (1996). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical Pharmacology, 52(8), 1305-1309. [Link]

-

Thorn, C. F., Whirl-Carrillo, M., Huddart, R., Gong, L., Sangkuhl, K., & Klein, T. E. (2021). Flurbiprofen Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Tracy, T. S., Womack, C. B., Gentry, P. R., & Wrighton, S. A. (1995). Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen. Biochemical Pharmacology, 49(9), 1269-1275. [Link]

-

Li, M., He, Y. J., Zhang, W., Wang, C. R., Guo, Y., & Tan, Z. R. (2015). Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. Xenobiotica, 45(2), 110-115. [Link]

-

The Medical Genetics Summaries team. (2019). Flurbiprofen Therapy and CYP2C9 Genotype. Medical Genetics Summaries. [Link]

-

Lee, Y. J., Kim, H. S., Lee, H., & Lee, S. H. (2010). Differences in flurbiprofen pharmacokinetics between CYP2C91/1, 1/2, and 1/3 genotypes. Clinical Pharmacology & Therapeutics, 87(4), 443-446. [Link]

-

Ramakrishnan, K., Kesavan, R., Venkatraman, S., Narayan, S. K., & Shewade, D. (2018). Flurbiprofen metabolism. A. Simplified metabolism of flurbiprofen in... ResearchGate. [Link]

-

Li, M., He, Y. J., Zhang, W., Wang, C. R., Guo, Y., & Tan, Z. R. (2014). Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. ResearchGate. [Link]

-

Lee, H. I., Lee, J. A., Kim, Y. H., Lee, S. Y., & Lee, S. H. (2014). Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Journal of Chromatography B, 969, 123-128. [Link]

-

Gian, M. (2024). CLINICAL PHARMACOLOGY OF FLURBIPROFEN. World Journal of Pharmaceutical and Medical Research, 10(10), 32-37. [Link]

-

Patel, D. P., & Patel, M. S. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. US Pharmacist, 46(3), 23-30. [Link]

-

Shiu, G. K., & Silber, B. M. (1987). Simultaneous Determination of Flurbiprofen and Its Major Metabolite in Physiological Fluids Using Liquid Chromatography with Fluorescence. Analytical Chemistry, 59(11), 1504-1507. [Link]

-

Al-Momani, I. F. (2022). Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-534. [Link]

-

Hutzler, J. M., Frye, R. F., & Tracy, T. S. (2000). Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator. Drug Metabolism and Disposition, 28(11), 1279-1286. [Link]

-

Berry, B. W., & Jamali, F. (1988). Stereospecific high-performance liquid chromatographic (HPLC) assay of flurbiprofen in biological specimens. Pharmaceutical Research, 5(2), 123-125. [Link]

-

Wu-Nan, W., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Optimization in Drug Discovery (pp. 163-185). Humana Press. [Link]

-

Whalley, P. M. (2018). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]

-

Guo, C. C., Tang, Y. H., Hu, H. H., & Zeng, S. (2011). HPLC chromatograms of flurbiprofen enantiomers. (A) blank plasma; (B)... ResearchGate. [Link]

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100878. [Link]

-

Heringa, M. B., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 3, 730508. [Link]

-

Kim, H. Y., et al. (2013). Representative MS/MS spectra of four flurbiprofen metabolites and their... ResearchGate. [Link]

-

Singh, S., & Dalrymple, D. (2012). In vitro test methods for metabolite identification: A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. [Link]

-

Chow, D. S. L., & Kaka, J. S. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 8(7), 677-687. [Link]

-

Lee, H. I., et al. (2014). Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Semantic Scholar. [Link]

-

BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. [Link]

-

Di, L., et al. (2012). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 40(1), 136-143. [Link]

-

Jin, L., et al. (2013). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition, 41(10), 1741-1749. [Link]

-

Hutzler, J. M., Frye, R. F., & Tracy, T. S. (1998). Sensitive and specific high-performance liquid chromatographic assay for 4'-hydroxyflurbiprofen and flurbiprofen in human urine and plasma. ResearchGate. [Link]

-

Hutzler, J. M., Frye, R. F., & Tracy, T. S. (1998). Sensitive and specific high-performance liquid chromatographic assay for 4'-hydroxyflurbiprofen and flurbiprofen in human urine and plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 161-167. [Link]

-

Fantin, M., et al. (2017). Preparation of optically pure flurbiprofen via an integrated chemo-enzymatic synthesis pathway. ResearchGate. [Link]

-

Moof University. (2013, October 13). Enzymes (Part 2 of 5) - Enzyme Kinetics and The Michaelis Menten Model [Video]. YouTube. [Link]

-

Paun, V. P., & Burtoiu, G. (2019). Full Analytic Progress Curves of Enzymic Reactions in Vitro. Symmetry, 11(11), 1341. [Link]

-

Slideshare. (2015, November 11). Derivations of ENZYME KINETICS (Part 1 - simplified and detailed). [Link]

-

TeachMe Physiology. (2024, April 8). Enzyme Kinetics. [Link]

Sources

- 1. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpmr.com [wjpmr.com]

- 8. ClinPGx [clinpgx.org]

- 9. Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uspharmacist.com [uspharmacist.com]

- 11. Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Differences in flurbiprofen pharmacokinetics between CYP2C9*1/*1, *1/*2, and *1/*3 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oyc.co.jp [oyc.co.jp]

- 14. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitive and specific high-performance liquid chromatographic assay for 4'-hydroxyflurbiprofen and flurbiprofen in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. youtube.com [youtube.com]

- 21. teachmephysiology.com [teachmephysiology.com]

An In-depth Technical Guide to the Role of CYP2C9 in 4'-Hydroxyflurbiprofen Formation: Mechanisms, Methodologies, and Clinical Implications

This guide provides a comprehensive technical overview of the critical role cytochrome P450 2C9 (CYP2C9) plays in the metabolic activation of flurbiprofen to its primary metabolite, 4'-hydroxyflurbiprofen. We will delve into the biochemical mechanisms, present detailed and validated experimental protocols for studying this interaction, and discuss the profound implications of this metabolic pathway in drug development and clinical practice. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of CYP2C9-mediated drug metabolism.

Introduction: The Significance of Flurbiprofen Metabolism

Flurbiprofen, a potent nonsteroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid class, is widely used for managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] The therapeutic and toxicological profile of flurbiprofen is intrinsically linked to its metabolic fate. The primary route of biotransformation is oxidation, specifically the formation of 4'-hydroxyflurbiprofen, a reaction almost exclusively catalyzed by the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2][3][4]

Understanding this metabolic pathway is paramount for several reasons:

-

Pharmacokinetics and Efficacy: The rate of 4'-hydroxyflurbiprofen formation dictates the clearance and systemic exposure of the parent drug, thereby influencing its efficacy and duration of action.

-

Interindividual Variability: The CYP2C9 gene is highly polymorphic, with numerous alleles resulting in decreased or non-functional enzymes.[1][5] This genetic variability is a major determinant of interindividual differences in flurbiprofen metabolism, which can lead to significant variations in drug response and adverse event rates.[6][7]

-

Drug-Drug Interactions (DDIs): Co-administration of flurbiprofen with other drugs that are substrates, inhibitors, or inducers of CYP2C9 can lead to clinically significant DDIs.

-

Probe Substrate: The high specificity of CYP2C9 for flurbiprofen 4'-hydroxylation makes it an excellent in vitro and in vivo probe for assessing CYP2C9 activity.[3][8][9]

This guide will provide the foundational knowledge and practical methodologies to investigate the CYP2C9-mediated formation of 4'-hydroxyflurbiprofen.

The Biochemical Landscape: Mechanism of 4'-Hydroxylation

The conversion of flurbiprofen to 4'-hydroxyflurbiprofen is a monooxygenase reaction catalyzed by CYP2C9, a member of the vast cytochrome P450 superfamily of enzymes primarily located in the liver.[1][10]

The Catalytic Cycle of CYP2C9

The hydroxylation of flurbiprofen follows the general catalytic cycle of P450 enzymes. In essence, CYP2C9 activates molecular oxygen, with one atom being incorporated into the flurbiprofen substrate and the other being reduced to water. This process is dependent on NADPH-cytochrome P450 reductase, which transfers electrons from NADPH to the heme center of CYP2C9.

Structural Insights: The CYP2C9-Flurbiprofen Complex

X-ray crystallography has provided a high-resolution structure of human CYP2C9 in complex with flurbiprofen, offering invaluable insights into the enzyme's substrate specificity.[11] A key interaction involves Arg-108 within the active site, which forms a hydrogen bond with the carboxylate group of flurbiprofen.[11][12] This interaction precisely orients the substrate within the catalytic pocket, positioning the 4'-carbon of the biphenyl ring for regioselective oxidation.[11] This structural arrangement explains the high efficiency and specificity of CYP2C9 for this particular hydroxylation reaction.[11]

Below is a diagram illustrating the metabolic pathway of flurbiprofen.

Caption: Workflow for kinetic analysis of 4'-hydroxyflurbiprofen formation.

Kinetic Parameters of 4'-Hydroxyflurbiprofen Formation

Studies using human liver microsomes have established the kinetic parameters for the formation of 4'-hydroxyflurbiprofen from both the (R)- and (S)-enantiomers of flurbiprofen. [13]

| Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| (R)-flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |

| (S)-flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |

Data from Tracy et al. (1995) [13] These data indicate that while there may be slight stereoselectivity in enzyme affinity (Km), the maximum formation velocities are similar for both enantiomers. [13]

Clinical and Regulatory Significance

The central role of CYP2C9 in flurbiprofen metabolism has significant clinical and regulatory implications.

Pharmacogenetics of CYP2C9 and Flurbiprofen Response

The CYP2C9 gene is highly polymorphic, with over 60 known variant alleles. [1][5]The most common variants that lead to decreased enzyme activity are CYP2C92 and CYP2C93. Individuals can be classified into different metabolizer phenotypes based on their genotype:

-

Normal Metabolizers (e.g., 1/1): Have fully functional CYP2C9 activity.

-

Intermediate Metabolizers (e.g., 1/2, 1/3): Have reduced CYP2C9 activity.

-

Poor Metabolizers (e.g., 2/2, 2/3, 3/3): Have significantly reduced or no CYP2C9 activity.

Individuals who are intermediate or poor metabolizers exhibit decreased clearance of flurbiprofen, leading to higher plasma concentrations and a prolonged half-life. [1][6][14]This increased drug exposure can elevate the risk of adverse effects, such as gastrointestinal bleeding and cardiovascular events. [1][7] In recognition of this, the U.S. Food and Drug Administration (FDA) recommends a dose reduction of flurbiprofen in patients known or suspected to be CYP2C9 poor metabolizers. [1] Below is a diagram illustrating the logic of genotype-phenotype correlation and its clinical consequence.

Caption: CYP2C9 genotype-phenotype correlation for flurbiprofen metabolism.

Drug Development and Regulatory Guidance

Regulatory agencies like the FDA require a thorough investigation of a new drug's metabolic pathways during development. [15][16]In vitro studies to identify the enzymes responsible for a drug's metabolism are a cornerstone of this process. [16][17]If an enzyme like CYP2C9 is found to be responsible for more than 25% of a drug's elimination, further clinical studies to assess the potential for DDIs are warranted. [17] The well-characterized interaction between flurbiprofen and CYP2C9 serves as a classic example of the importance of these studies. The knowledge gained from in vitro experiments directly informs clinical trial design, drug labeling, and recommendations for safe and effective use in diverse patient populations. [15]

Conclusion

The 4'-hydroxylation of flurbiprofen is a textbook example of a metabolic pathway dominated by a single, polymorphic enzyme: CYP2C9. A comprehensive understanding of this interaction, from the molecular mechanism to its clinical consequences, is essential for both preclinical and clinical drug development. The methodologies outlined in this guide provide a robust framework for researchers to investigate this and similar CYP-mediated metabolic pathways. By integrating data from well-designed in vitro experiments, we can better predict in vivo outcomes, leading to safer and more effective pharmacotherapy.

References

-

Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI - NIH. (2019-02-11). Available from: [Link]

-

Tracy, T. S., et al. (1995). Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen. Biochemical Pharmacology, 49(9), 1269-1275. Available from: [Link]

-

Thorn, C. F., et al. Flurbiprofen Pathway, Pharmacokinetics. PharmGKB. Available from: [Link]

-

Wang, L., et al. (2015). Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. Drug Development and Industrial Pharmacy, 41(8), 1341-1347. Available from: [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Available from: [Link]

-

Lee, H. I., et al. (2014). Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Journal of Chromatography B, 969, 122-128. Available from: [Link]

-

Lee, C. R., et al. (2003). Tolbutamide, flurbiprofen, and losartan as probes of CYP2C9 activity in humans. Journal of Clinical Pharmacology, 43(1), 84-91. Available from: [Link]

-

Jetvic, M., et al. (2015). CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug. PLoS One, 10(3), e0120467. Available from: [Link]

-

Kumar, V., et al. (2007). Evaluation of flurbiprofen urinary ratios as in vivo indices for CYP2C9 activity. British Journal of Clinical Pharmacology, 64(5), 659-668. Available from: [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

-

Wang, L., et al. (2015). Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. Drug Development and Industrial Pharmacy, 41(8). Available from: [Link]

-

Hutzler, J. M., et al. (2009). Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. Drug Metabolism and Disposition, 37(2), 349-358. Available from: [Link]

-

Kathuria, A., & Roosan, M. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. US Pharmacist, 46(3), 23-30. Available from: [Link]

-

Wester, M. R., et al. (2004). The structure of human cytochrome P450 2C9 complexed with flurbiprofen at 2.0-A resolution. Journal of Biological Chemistry, 279(34), 35630-35637. Available from: [Link]

-

Obach, R. S. (2019). Metabolism/Safety Considerations in Drug Development. Presentation. Available from: [Link]

-

Kathuria, A., & Roosan, M. (2021). CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs. US Pharmacist. Available from: [Link]

-

Déglon, J., et al. (2011). Automated system for on-line desorption of dried blood spots applied to LC/MS/MS pharmacokinetic study of flurbiprofen and its metabolite. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 359-367. Available from: [Link]

-

Li, M., et al. (2023). Exploring the Population Pharmacokinetic and Pharmacogenetics Characteristics of Flurbiprofen Isomers in Selective Joint Replacement Patients. Drug Design, Development and Therapy, 17, 3491-3504. Available from: [Link]

-

Navigating new regulatory guidelines for drug metabolism studies. (2024). Drug Discovery News. Available from: [Link]

-

Tracy, T. S., et al. (1996). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical Pharmacology, 52(8), 1305-1309. Available from: [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

-

Wang, L., et al. (2014). Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. Drug Development and Industrial Pharmacy, 41(8), 1341-1347. Available from: [Link]

-

Wang, L., et al. (2015). Full article: Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. Drug Development and Industrial Pharmacy, 41(8), 1341-1347. Available from: [Link]

-

Wang, L., et al. (2014). Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro. ResearchGate. Available from: [Link]

-

Tan, S. C., et al. (2023). Cytochrome P450 2C9-mediated interactions: molecular docking studies of natural anti-arthritic compounds. Open Exploration, 2, 1-13. Available from: [Link]

-

Lee, Y. J., et al. (2005). Differences in flurbiprofen pharmacokinetics between CYP2C91/1, 1/2, and 1/3 genotypes. Clinical Pharmacology & Therapeutics, 78(4), 414-422. Available from: [Link]

-

Greenblatt, D. J., et al. (2006). Ginkgo biloba does not alter clearance of flurbiprofen, a Cytochrome P450-2C9 substrate. Journal of Clinical Pharmacology, 46(2), 214-221. Available from: [Link]

-

Genomics Education Programme. (2023). Results: Patient with a known CYP2C9 genotype requiring non-steroidal anti-inflammatory drugs (NSAIDs) — In the Clinic. Available from: [Link]

-

Lee, H. I., et al. (2014). Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application. Semantic Scholar. Available from: [Link]

-

Cho, J. Y., et al. (2005). Effects of CYP2C91/3 genotype on the pharmacokinetics of flurbiprofen in Korean subjects. European Journal of Clinical Pharmacology, 61(1), 25-29. Available from: [Link]

-

Hutzler, J. M., et al. (2000). Sensitive and specific high-performance liquid chromatographic assay for 4'-hydroxyflurbiprofen and flurbiprofen in human urine and plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 117-124. Available from: [Link]

-

Hutzler, J. M., et al. (2000). Sensitive and specific high-performance liquid chromatographic assay for 4 '-hydroxyflurbiprofen and flurbiprofen in human urine and plasma. ResearchGate. Available from: [Link]

Sources

- 1. Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Evaluation of flurbiprofen urinary ratios as in vivo indices for CYP2C9 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uspharmacist.com [uspharmacist.com]

- 6. Differences in flurbiprofen pharmacokinetics between CYP2C9*1/*1, *1/*2, and *1/*3 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Results: Patient with a known CYP2C9 genotype requiring non-steroidal anti-inflammatory drugs (NSAIDs) — In the Clinic [genomicseducation.hee.nhs.uk]

- 8. CYP2C9 Genotype vs. Metabolic Phenotype for Individual Drug Dosing—A Correlation Analysis Using Flurbiprofen as Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structure of human cytochrome P450 2C9 complexed with flurbiprofen at 2.0-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 2C9-mediated interactions: molecular docking studies of natural anti-arthritic compounds [explorationpub.com]

- 13. Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of CYP2C9*1/*3 genotype on the pharmacokinetics of flurbiprofen in Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ptacts.uspto.gov [ptacts.uspto.gov]

- 16. fda.gov [fda.gov]

- 17. fda.gov [fda.gov]

Chemical structure and properties of 4'-Hydroxyflurbiprofen

An In-Depth Technical Guide to 4'-Hydroxyflurbiprofen: Structure, Properties, and Analysis

Introduction

4'-Hydroxyflurbiprofen is the principal oxidative metabolite of flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid class.[1][2][3] The biotransformation from the parent compound is a critical aspect of flurbiprofen's pharmacokinetic profile and is primarily mediated by the cytochrome P450 enzyme system.[1][4] This guide provides a comprehensive technical overview of 4'-Hydroxyflurbiprofen, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical characteristics, metabolic pathway, biological activities, and detailed analytical methodologies for its quantification in biological matrices.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for any research and development endeavor. 4'-Hydroxyflurbiprofen is characterized as a biphenyl propanoic acid derivative.

Chemical Structure:

Caption: Metabolic conversion of Flurbiprofen to 4'-Hydroxyflurbiprofen.

Chemical Synthesis

While primarily studied as a metabolite, 4'-Hydroxyflurbiprofen is synthetically produced for use as a reference standard in analytical studies and for in vitro pharmacological profiling. The synthesis can involve intermediates such as 1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone and 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone. [3]These precursors undergo a series of reactions to construct the final 2-(2-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-yl)propanoic acid structure. [2]

Pharmacology and Biological Activity

Although it is a metabolite, 4'-Hydroxyflurbiprofen retains some biological activity, which differs notably from the parent compound. Its primary interactions are with enzymes involved in the inflammatory and endocannabinoid signaling pathways.

-

Cyclooxygenase (COX) Inhibition : Unlike its parent compound, 4'-Hydroxyflurbiprofen is a very weak inhibitor of COX-1 and COX-2 catalyzed oxygenation of arachidonic acid. [1][4]However, at high concentrations (1000 µM), it can inhibit COX-1 by 94%. [1][4]* Endocannabinoid System Modulation : A significant finding is that 4'-Hydroxyflurbiprofen inhibits the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) completely at 300 µM. [1][4]It also inhibits the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide, with an IC₅₀ value of 84 µM. [1]

Target/Activity Measurement Value Source COX-1 Inhibition % Inhibition @ 1000 µM 94% [1][4] 2-AG Cyclooxygenation % Inhibition @ 300 µM 100% (Complete) [1][4] | FAAH Hydrolysis of Anandamide | IC₅₀ | 84 µM | [1]|

Analytical Methodologies

The accurate quantification of 4'-Hydroxyflurbiprofen alongside its parent drug is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. [5]

Caption: HPLC-MS/MS workflow for 4'-Hydroxyflurbiprofen analysis.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The poor aqueous solubility of 4'-Hydroxyflurbiprofen necessitates the use of organic solvents for stock solutions and specific vehicles for in vitro and in vivo experiments.

Objective: To prepare standardized solutions of 4'-Hydroxyflurbiprofen for experimental use.

Materials:

-

4'-Hydroxyflurbiprofen powder

-

Dimethyl sulfoxide (DMSO), newly opened

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

-

Corn Oil

-

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Procedure:

-